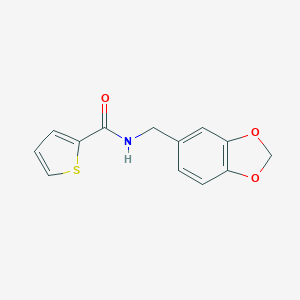
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its recreational use. However, the compound has also been the subject of scientific research due to its potential therapeutic applications. MDMA is a derivative of the amphetamine family and is classified as a controlled substance in many countries.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is associated with mood, appetite, and sleep. Dopamine is associated with pleasure and reward, while norepinephrine is associated with arousal and attention. The increased levels of these neurotransmitters lead to feelings of euphoria, increased sociability, and decreased anxiety.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide has a number of biochemical and physiological effects on the body. The compound increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide can also cause dehydration, hyponatremia, and hyperthermia, which can be dangerous in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide has a number of advantages and limitations for lab experiments. The compound is useful for studying the effects of serotonin and dopamine on the brain, as well as for studying the effects of psychoactive drugs. However, N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide is a controlled substance and is difficult to obtain for research purposes. Additionally, the compound has a number of potential side effects, which can complicate research studies.
Direcciones Futuras
There are a number of future directions for N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide research. One area of interest is the use of the compound in treating PTSD and other mental health disorders. N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide has shown promise in clinical trials for its ability to reduce symptoms of PTSD and improve emotional wellbeing. Another area of interest is the use of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide in couples therapy. The compound has been shown to increase feelings of empathy and trust, which could be useful in improving relationship satisfaction. Finally, there is interest in studying the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide use, particularly in relation to potential neurotoxicity. Further research is needed to fully understand the potential benefits and risks of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide use.
Conclusion
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide is a psychoactive drug that has gained popularity in recent years due to its recreational use. However, the compound has also been the subject of scientific research due to its potential therapeutic applications. N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, increased sociability, and decreased anxiety. The compound has a number of advantages and limitations for lab experiments, and there are a number of future directions for N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide research. Further research is needed to fully understand the potential benefits and risks of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide use.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then converted to N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide through a reductive amination reaction with methylamine. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide has been the subject of scientific research due to its potential therapeutic applications. The compound has been studied for its ability to treat post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide has also been studied for its potential use in couples therapy, as it has been shown to increase feelings of empathy and trust.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H15NO3/c1-11-4-2-3-5-13(11)16(18)17-9-12-6-7-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H,17,18) |
Clave InChI |
ABLVFSVIMSWDEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)

![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)


![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)
